molecular formula C16H13ClN2OS2 B2919101 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895453-99-3

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2919101
CAS RN: 895453-99-3
M. Wt: 348.86
InChI Key: XBMFUGFSTWEFNA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Analgesic Activity : Acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide, have been synthesized and investigated for their potential analgesic properties. These compounds have shown significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice, without affecting motor coordination (Kaplancıklı et al., 2012).

  • Anticancer Activities : Derivatives of N-(thiazol-2-yl) acetamide, such as those containing 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio) groups, have been evaluated for their anticancer activities. Some compounds have shown reasonable activity against various cancer types, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

  • Biological Activities and Urease Inhibition : N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives have exhibited various biological activities like antioxidant, haemolytic, antibacterial and significant urease inhibition. Molecular docking studies suggest these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a key role in inhibition (Gull et al., 2016).

  • Antibacterial and Antifungal Activities : Certain thiazole compounds containing a mercapto group have demonstrated promising antibacterial and antifungal activities. These include ,-(4-phenyl-2-thiazolyol) thio-alkyl/aryl substituted acetamides (Mahajan et al., 2008).

  • Antimicrobial Activity : Bis-heterocyclic sulfamoyl acetamides, including chloro substituted thiazolyl imidazolylsulfamoyl acetamide, have shown potential as antimicrobial agents against specific pathogens like Pseudomonas aeruginosa and Penicillium chrysogenum (Divya et al., 2015).

  • Anticonvulsant Evaluation : N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and similar derivatives have been evaluated for anticonvulsant activities. Certain compounds, such as N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, showed significant activity against both maximal electroshock test and subcutaneous pentylenetetrazole seizures (Nath et al., 2021).

  • α-Glucosidase Inhibitory Potential : N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide have been synthesized and evaluated for their α‐glucosidase inhibitory potential. Some compounds have shown promising inhibitory activities, which could be beneficial for managing conditions like diabetes (Iftikhar et al., 2019).

  • Optoelectronic Properties : Thiazole-based polythiophenes, including derivatives like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, have been studied for their optoelectronic properties. These compounds are potential candidates for use in applications like dye-sensitized solar cells and as photosensitizers (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-5-7-11(8-6-10)21-9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMFUGFSTWEFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

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